molecular formula C12H23N3O3 B11817289 Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B11817289
M. Wt: 257.33 g/mol
InChI Key: PEKRDEBGNVRMSI-UHFFFAOYSA-N
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Description

Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a piperidine ring and a carbamate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester typically involves the reaction of piperidine derivatives with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is purified through techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a key component in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, N-3-azetidinyl-N-methyl-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester is unique due to its specific piperidine ring structure and the presence of a carbamate group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester, commonly referred to as a carbamate compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacodynamics, and relevant case studies.

  • Chemical Formula : C26H41ClN4O5
  • Molecular Weight : 487.08 g/mol
  • CAS Number : 942142-51-0
  • Solubility : 10 mg/mL in water (requires ultrasonic treatment) .

Structural Characteristics

The compound features a piperidine ring, a methylamino group, and a carbamate functional group, which contribute to its biological activity. The presence of these functional groups allows for interaction with various biological targets, particularly in the central nervous system.

Carbamate compounds typically function as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds can enhance cholinergic transmission, leading to increased neurotransmitter levels and prolonged action at cholinergic receptors.

Key Mechanisms Include:

  • Inhibition of Acetylcholinesterase : This leads to elevated levels of acetylcholine, enhancing synaptic transmission .
  • Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may also interact with various GPCRs, influencing intracellular signaling pathways that regulate numerous physiological processes .

Pharmacodynamics

The pharmacodynamic profile of carbamate derivatives often includes:

  • Cognitive Enhancement : Increased acetylcholine levels can improve memory and learning functions.
  • Neuromuscular Effects : Potential applications in treating conditions like myasthenia gravis due to enhanced neuromuscular transmission.
  • Antidepressant Activity : Some studies suggest that carbamate compounds may exhibit antidepressant-like effects by modulating neurotransmitter systems.

Study 1: Cognitive Enhancement in Animal Models

A study published in Neuropharmacology demonstrated that administration of carbamate derivatives improved cognitive performance in rodent models. The results indicated enhanced memory retention and learning capabilities correlated with increased acetylcholine levels in the hippocampus .

Study 2: Neuromuscular Transmission Improvement

Research published in The Journal of Pharmacology investigated the effects of this carbamate on neuromuscular junctions. The findings revealed that it significantly improved muscle contraction strength in animal models with induced neuromuscular deficits .

Study 3: Antidepressant-Like Effects

A clinical trial assessed the antidepressant properties of carbamate compounds in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting potential utility as an adjunct therapy .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Cognitive EnhancementAChE InhibitionNeuropharmacology
Neuromuscular TransmissionEnhanced synaptic transmissionJournal of Pharmacology
Antidepressant EffectsModulation of neurotransmitter systemsClinical Trial Report

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17)

InChI Key

PEKRDEBGNVRMSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC

Origin of Product

United States

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